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molecular formula C11H9NO B1295529 4-(Pyridin-3-yl)phenol CAS No. 68223-13-2

4-(Pyridin-3-yl)phenol

Cat. No. B1295529
M. Wt: 171.19 g/mol
InChI Key: WQTVIWDQIXIEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05977105

Procedure details

Prepared according to the method as described in Example 33b) from 3-(4-methoxyphenyl)pyridine (2.5 g), 48% aqueous hydrobromic acid (25 ml) and acetic acid (25 ml) to give the sub-title compound as a pale orange solid (1.68 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)=[CH:5][CH:4]=1.Br>C(O)(=O)C>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1C=NC=CC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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